6-Amino-5-bromobenzofuran-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Block

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) features a unique dual-handle design: C6-NH₂ for amide coupling and C5-Br for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This orthogonal reactivity is essential for divergent synthesis of kinase/BET inhibitors and PROTACs. Generic benzofuran analogs lack at least one functional group, demanding extra synthetic steps. The high-yield route (97%) ensures scalable, cost-effective preclinical supply. Secure this strategic building block for streamlined drug discovery programs. Request a quote for bulk quantities.

Molecular Formula C9H6BrNO3
Molecular Weight 256.055
CAS No. 1595284-72-2
Cat. No. B2637935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromobenzofuran-3-carboxylic acid
CAS1595284-72-2
Molecular FormulaC9H6BrNO3
Molecular Weight256.055
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)N)OC=C2C(=O)O
InChIInChI=1S/C9H6BrNO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3H,11H2,(H,12,13)
InChIKeyIYAQETNSNNDWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) - A Dual-Functionalized Benzofuran Scaffold for Targeted Library Synthesis


6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) is a substituted benzofuran-3-carboxylic acid derivative that features a rare combination of an electron-donating primary amine (-NH₂) at the C6 position and a heavy halogen bromine (-Br) at the C5 position on the benzofuran core . This specific substitution pattern renders it a versatile building block for medicinal chemistry programs, particularly for the synthesis of bromodomain inhibitors, kinase inhibitors, and other heterocyclic compounds where both a hydrogen-bond donor and a site for cross-coupling reactions are required [1].

Why Simple Benzofuran-3-carboxylic Acid Analogs Cannot Substitute for 6-Amino-5-bromobenzofuran-3-carboxylic acid


Generic substitution with simpler benzofuran-3-carboxylic acid derivatives (e.g., unsubstituted benzofuran-3-carboxylic acid, 5-bromobenzofuran-3-carboxylic acid, or 6-aminobenzofuran-3-carboxylic acid) fails in research contexts because this specific compound provides a unique combination of orthogonal reactive handles (a free amine and an aryl bromide) that are essential for divergent synthesis strategies . The presence of the bromine atom at C5 not only serves as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but also influences the electronic properties and binding affinities of the resulting drug-like molecules [1]. Replacing this compound with an analog lacking either the bromine or the amine would require additional synthetic steps to introduce these functionalities, often resulting in lower overall yields and increased time and cost .

Quantitative Differentiation of 6-Amino-5-bromobenzofuran-3-carboxylic acid: A Comparative Analysis of Key Attributes


Superior Synthetic Accessibility: High-Yield Preparation of 6-Amino-5-bromobenzofuran-3-carboxylic acid

The synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid from its ethyl ester precursor proceeds with a high yield of 97% under mild basic hydrolysis conditions (LiOH·H₂O in 1,4-dioxane/water, reflux, 2 hours) [1]. In contrast, the synthesis of the unsubstituted benzofuran-3-carboxylic acid analog from its ester typically requires more forcing conditions or yields that are not explicitly optimized for this specific substitution pattern. This high yield translates to more efficient use of starting materials and lower production costs for downstream applications .

Organic Synthesis Medicinal Chemistry Building Block

Enhanced Physicochemical Stability: Predicted Density and Boiling Point of 6-Amino-5-bromobenzofuran-3-carboxylic acid

The predicted density of 6-amino-5-bromobenzofuran-3-carboxylic acid is 1.864±0.06 g/cm³, and its predicted boiling point is 448.4±40.0 °C . In comparison, the unsubstituted benzofuran-3-carboxylic acid has a reported melting point of approximately 150-152 °C, indicating that the presence of the amino and bromo substituents significantly alters the compound's physical properties . These differences can impact handling, purification, and formulation in both research and industrial settings.

Physicochemical Properties Drug Design Formulation

Documented Use in High-Value Therapeutic Areas: 6-Amino-5-bromobenzofuran-3-carboxylic acid as a Key Intermediate for Bromodomain Inhibitors

Patents and literature indicate that benzofuran derivatives, particularly those with halogen and amino substitutions, are actively pursued as bromodomain inhibitors [1]. While direct IC₅₀ data for the target compound itself are not available, structurally related benzofuran-based carboxylic acids have demonstrated submicromolar inhibition of human carbonic anhydrase IX (hCA IX), a cancer-related target, with KIs as low as 0.56 μM and selective inhibitory profiles [2]. The presence of the 6-amino-5-bromo substitution pattern in the target compound suggests it could serve as a valuable scaffold for developing similar inhibitors.

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Optimal Research and Industrial Application Scenarios for 6-Amino-5-bromobenzofuran-3-carboxylic acid


Medicinal Chemistry: Synthesis of Bromodomain and Kinase Inhibitor Libraries

The compound's dual functionality (amine and aryl bromide) makes it an ideal starting point for the construction of focused libraries targeting bromodomain-containing proteins and kinases. The amine can be used for amide bond formation, while the bromine atom allows for late-stage diversification via Suzuki-Miyaura cross-coupling [1].

Chemical Biology: Development of Bifunctional Probes and PROTACs

The presence of both a carboxylic acid handle and a modifiable aryl bromide position enables the synthesis of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), where the benzofuran core serves as a linker or a ligand-binding moiety [1].

Process Chemistry: Cost-Effective Scale-Up for Preclinical Studies

The high-yielding synthetic route (97% yield) demonstrated in the literature ensures that this building block can be produced economically at larger scales, making it suitable for preclinical development and early-stage manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-5-bromobenzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.